molecular formula C14H17Cl2N5O4S B2613968 UK-371804 HCl

UK-371804 HCl

Cat. No.: B2613968
M. Wt: 422.3 g/mol
InChI Key: IUBFETAFRGVODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-371804 hydrochloride is a highly potent and selective inhibitor of urokinase-type plasminogen activator. It is a reversible, substrate-competitive inhibitor with a dissociation constant of 10 nanomolar. This compound has excellent selectivity over tissue plasminogen activator, plasmin, Factor IXa, and Factor Xa .

Scientific Research Applications

UK-371804 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.

    Biology: It is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where urokinase-type plasminogen activator is implicated in tumor invasion and metastasis.

    Industry: It is used in the development of new drugs and therapeutic agents targeting urokinase-type plasminogen activator

Mechanism of Action

Target of Action

UK-371804 HCl is a highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of this compound is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .

Mode of Action

This compound interacts with its target, uPA, in a reversible and substrate-competitive manner . It binds to uPA with a Ki value of 10 nM, indicating a high binding affinity . This interaction results in the inhibition of uPA’s enzymatic activity, thereby preventing the conversion of plasminogen to plasmin .

Biochemical Pathways

The inhibition of uPA by this compound affects the plasminogen activation system . This system is responsible for the conversion of plasminogen to plasmin, a serine protease that plays a key role in fibrinolysis and the degradation of various extracellular matrix proteins . By inhibiting uPA, this compound prevents the formation of plasmin, thereby affecting these downstream processes .

Pharmacokinetics

It is noted that when applied topically, this compound effectively penetrates into excisional wounds of experimental pigs This suggests that the compound may have good tissue penetration properties

Result of Action

The inhibition of uPA by this compound leads to a decrease in the formation of plasmin . This can result in reduced degradation of extracellular matrix proteins, potentially affecting processes such as tissue remodeling and cell migration . In a porcine acute excisional wound model, the application of this compound resulted in no adverse effect on wound closure .

Action Environment

It is noted that this compound can effectively penetrate into excisional wounds when applied topically , suggesting that the compound may be stable and effective in a biological environment

Safety and Hazards

UK-371804 HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

UK-371804 HCl functions as a reversible, substrate-competitive inhibitor of uPA with a high affinity, exhibiting a dissociation constant (Ki) of 10 nM . It demonstrates excellent selectivity over other serine proteases such as tissue plasminogen activator (tPA), plasmin, Factor IXa, and Factor Xa . The compound interacts with the active site of uPA, effectively blocking its enzymatic activity and preventing the conversion of plasminogen to plasmin, a key step in the fibrinolytic pathway .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to wound healing and tissue remodeling. In vitro studies have demonstrated that this compound can inhibit uPA activity in human chronic wound fluid, with an IC50 of 0.89 µM . This inhibition leads to reduced plasmin activity, which in turn affects cell migration, extracellular matrix degradation, and angiogenesis . Additionally, this compound has been observed to penetrate excisional wounds in experimental pigs without adversely affecting wound closure .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of uPA, thereby preventing the binding and cleavage of its natural substrate, plasminogen . This inhibition is highly selective, with this compound showing a 4000-fold selectivity over tPA and a 2700-fold selectivity over plasmin . The compound’s reversible and substrate-competitive nature allows it to effectively modulate uPA activity without permanently inactivating the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. When applied topically to excisional wounds in pigs, the compound effectively penetrated the tissue and maintained its inhibitory effects on uPA activity without causing adverse effects on wound healing . Long-term studies have shown that this compound can consistently inhibit uPA activity in the presence of tissue proteins, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Studies have shown that a concentration of 10 mg/mL is effective in inhibiting uPA activity in pig wound models . Higher doses may lead to increased inhibition of uPA, but the potential for toxic or adverse effects at very high doses has not been extensively studied . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in the fibrinolytic pathway, where it inhibits the conversion of plasminogen to plasmin by uPA . This inhibition affects downstream processes such as fibrin degradation, cell migration, and tissue remodeling . The compound’s interaction with uPA and its selectivity over other serine proteases ensure that its effects are targeted and specific .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively, particularly when applied topically . The compound’s ability to penetrate excisional wounds and inhibit uPA activity in the presence of tissue proteins highlights its potential for localized therapeutic applications

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target enzyme, uPA By binding to the active site of uPA, the compound exerts its inhibitory effects at the site of enzyme activity

Preparation Methods

The synthesis of UK-371804 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes the isoquinoline and sulfonyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

UK-371804 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Comparison with Similar Compounds

UK-371804 hydrochloride is unique in its high potency and selectivity for urokinase-type plasminogen activator. Similar compounds include:

Properties

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFETAFRGVODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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